8-Fluoroquinolin-3-amine hydrochloride
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Overview
Description
8-Fluoroquinolin-3-amine hydrochloride is a chemical compound with the molecular formula C9H8ClFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and an amine group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-3-amine hydrochloride typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 3-aminoquinoline with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium fluoride (NaF) and other halogenating agents are employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
8-Fluoroquinolin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria, leading to its antibacterial activity . Additionally, it may interact with other cellular targets, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline structure but different substituents.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness: 8-Fluoroquinolin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClFN2 |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
8-fluoroquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H |
InChI Key |
KEPMSFUAEBIBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N.Cl |
Origin of Product |
United States |
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